Bienvenue dans la boutique en ligne BenchChem!

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(6-methylpyridin-2-yl)acetamide

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationships

This compound is a structurally distinct 2-isoxazol-3-yl-acetamide featuring a 6-methylpyridin-2-yl amide substituent not present in any published SAR series. It serves as a critical probe to elucidate how direct heteroaryl attachment (vs. methylene-linked analogs) modulates HSP90 binding and kinase selectivity. Ideal for hypothesis-driven screening and computational docking validation. Price and availability are contingent on custom synthesis; request a quote via the linked vendors.

Molecular Formula C17H14FN3O2
Molecular Weight 311.316
CAS No. 952985-04-5
Cat. No. B2390539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(6-methylpyridin-2-yl)acetamide
CAS952985-04-5
Molecular FormulaC17H14FN3O2
Molecular Weight311.316
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H14FN3O2/c1-11-3-2-4-16(19-11)20-17(22)10-14-9-15(23-21-14)12-5-7-13(18)8-6-12/h2-9H,10H2,1H3,(H,19,20,22)
InChIKeyFVGLNYUJGWRQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

952985-04-5 Procurement Guide: 2-[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]-N-(6-methylpyridin-2-yl)acetamide Structure and Class Overview


2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(6-methylpyridin-2-yl)acetamide (CAS 952985-04-5, molecular formula C17H14FN3O2, MW 311.316 g/mol) is a fully synthetic small molecule belonging to the 2-isoxazol-3-yl-acetamide chemical class [1]. Its structure combines a 5-(4-fluorophenyl)isoxazole core with a 6-methylpyridin-2-yl acetamide side chain. This compound is currently offered exclusively as a research chemical by specialty chemical vendors; it has not been registered in PubChem, ChEMBL, or BindingDB as of the search date, and no peer-reviewed publications or patents report primary biological activity data for this specific CAS number.

Why Generic Substitution is Not Supported for 2-[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]-N-(6-methylpyridin-2-yl)acetamide (952985-04-5)


Within the 2-isoxazol-3-yl-acetamide class, even minor variations in the amide substituent can profoundly alter target engagement, selectivity, and pharmacokinetics. The closest commercially available analogs—such as 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 953156-19-9) and N-benzyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide—differ from 952985-04-5 by the nature and attachment of the pyridine/phenyl moiety (methylene linker vs. direct attachment; methyl substitution vs. unsubstituted pyridine). In the Trivedi et al. (2019) HSP90 inhibitor series, the most active analog (compound 2l) achieved a ~3.5-fold better therapeutic index than the clinical candidate AUY922, demonstrating that small structural changes within this scaffold produce large biological differences [1]. No published structure-activity relationship (SAR) data exist to predict whether 952985-04-5 retains, improves, or loses the activity profile of its nearest neighbors; therefore, generic substitution is not scientifically justified without project-specific experimental validation.

Quantitative Evidence Guide for 952985-04-5: Differentiation from Closest Structural Analogs


Structural Differentiation: 6-Methylpyridin-2-yl Direct Amide vs. Pyridinylmethyl Amide Regioisomers

952985-04-5 features a direct amide bond to the 6-methylpyridin-2-yl ring, whereas the closest commercially available analogs (CAS 953156-19-9 and CAS 952985-24-9) incorporate a methylene linker between the acetamide carbonyl and the pyridine ring. This structural distinction eliminates a rotatable bond, alters the spatial orientation of the pyridine nitrogen, and modifies the hydrogen-bonding capacity of the amide NH. While no head-to-head biological comparison exists for these specific compounds, the Trivedi et al. (2019) HSP90 series demonstrated that the identity and connectivity of the aryl/heteroaryl amide partner dictates both anti-HIV potency (>80% inhibition at HNC for only 6 of 15 analogues) and therapeutic index (compound 2l ~3.5-fold over AUY922) [1]. The direct-attachment motif of 952985-04-5 is structurally distinct from all analogs characterized in that study.

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationships

Class-Level Activity Context: 2-Isoxazol-3-yl-acetamides as HSP90 Inhibitors

The 2-isoxazol-3-yl-acetamide scaffold has validated activity as an HSP90 N-terminal ATP-binding pocket inhibitor. In the Trivedi et al. (2019) study, 6 out of 15 synthesized analogues (2a-b, 2e, 2j, 2l-m) inhibited HIV-1 replication by >80% at their highest non-cytotoxic concentration (HNC). The lead compound 2l exhibited a therapeutic index approximately 3.5-fold superior to the second-generation HSP90 inhibitor AUY922, and its anti-HIV activity was independent of cell type, virus isolate, and viral load [1]. 952985-04-5 shares the identical 2-isoxazol-3-yl-acetamide core scaffold but bears a unique amide substituent not tested in this series; whether it retains HSP90 affinity, and at what potency, has not been determined.

HSP90 Inhibition Anti-HIV Therapeutic Index

Class-Level Anticancer Activity: Fluorophenyl-Isoxazole-Carboxamides Against Hepatocellular Carcinoma

A related series of fluorophenyl-isoxazole-carboxamide derivatives (compounds 2a-2f) was evaluated by Hawa et al. (2021) against four cancer cell lines. The most potent compound, 2f, showed IC50 values of 5.76 µg/mL (Hep3B) and 34.64 µg/mL (HepG2), and reduced alpha-fetoprotein secretion from 1116.67 ng/mL (untreated) to 168.33 ng/mL. Compounds 2a-2c and 2e showed IC50 values of 7.66–11.60 µg/mL against Hep3B [1]. These compounds differ from 952985-04-5 by bearing a carboxamide rather than acetamide linker; no direct comparison is available.

Anticancer Hepatocellular Carcinoma Fluorophenyl-Isoxazole

Recommended Research Application Scenarios for 952985-04-5 Based on Available Class-Level Evidence


Medicinal Chemistry SAR Expansion of the 2-Isoxazol-3-yl-acetamide HSP90 Inhibitor Series

952985-04-5 can serve as a novel structural probe to expand the SAR landscape defined by Trivedi et al. (2019), which characterized 15 analogues but did not include a direct 6-methylpyridin-2-yl amide substituent [1]. A project seeking to understand how direct heteroaryl amide attachment (vs. methylene-linked or benzyl amides) affects HSP90 binding affinity, anti-HIV potency, and cytotoxicity would benefit from including this compound as a structurally distinct data point. The 6-methyl group on the pyridine ring introduces steric and electronic perturbations not present in any of the previously tested analogues. Procurement is justified only within a systematic SAR program that includes head-to-head testing against the known active compounds (e.g., 2l) and the clinical benchmark AUY922.

Kinase or ATP-Binding Protein Screening Panel

Isoxazole-3-carboxamides and acetamides are recognized kinase modulator scaffolds, as evidenced by patent literature describing substituted 3-carboxamido isoxazoles as kinase inhibitors [3]. 952985-04-5, with its unique 6-methylpyridin-2-yl acetamide motif, represents an unexplored chemotype for kinase selectivity profiling. A procurement scenario involving broad-panel kinase screening (e.g., against a panel of 50–100 kinases at a single concentration, followed by IC50 determination for hits) could reveal whether this substitution pattern confers selectivity advantages over the more extensively characterized isoxazole-carboxamide and isoxazole-acetamide congeners. No a priori selectivity claims can be made; this scenario is hypothesis-generating only.

Fluorophenyl-Isoxazole Anticancer Derivative Library Expansion

Building on the anticancer activity demonstrated by Hawa et al. (2021) for fluorophenyl-isoxazole-carboxamides against Hep3B and HepG2 cell lines [2], 952985-04-5 could be incorporated into a broader library of fluorophenyl-isoxazole derivatives to probe the impact of replacing the carboxamide linker with an acetamide and introducing a 6-methylpyridin-2-yl group. Such a library would systematically vary the linker type (carboxamide vs. acetamide) and the heteroaryl amide partner, with all compounds tested in parallel under identical MTS assay conditions. The value of including 952985-04-5 lies in its structural complementarity to the existing set, not in any pre-existing activity data.

Computational Chemistry and Molecular Docking Studies

Given the complete absence of experimental biological data for 952985-04-5, a low-cost initial application is computational docking against the HSP90 N-terminal ATP-binding site (PDB structures available from the Trivedi et al. study [1]) or against kinase ATP pockets. Predicted binding poses and scores can be compared with those of the known active compound 2l and with AUY922 to generate a rank-ordered hypothesis of relative affinity. This computational pre-screening can inform the decision of whether to proceed to synthesis and in vitro testing, reducing the risk of procuring a compound that may be inactive. However, computational predictions alone do not constitute procurement-grade differentiation evidence.

Quote Request

Request a Quote for 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(6-methylpyridin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.